molecular formula C8H8N4O2 B1436620 2-methoxy-4-(1H-tetrazol-5-yl)phenol CAS No. 376609-66-4

2-methoxy-4-(1H-tetrazol-5-yl)phenol

Cat. No.: B1436620
CAS No.: 376609-66-4
M. Wt: 192.17 g/mol
InChI Key: ODAXBFZKBKYTGD-UHFFFAOYSA-N
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Description

2-methoxy-4-(1H-tetrazol-5-yl)phenol is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.18 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a tetrazole ring attached to a phenol ring

Biochemical Analysis

Cellular Effects

The effects of 2-methoxy-4-(1H-tetrazol-5-yl)phenol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds containing the tetrazole moiety, such as this compound, can exhibit cytotoxic effects on certain cell lines . This indicates its potential in therapeutic applications, particularly in targeting cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The tetrazole ring in its structure is known to form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity . This mechanism of action is crucial for its role in biochemical and pharmacological applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the stability of this compound can be maintained under specific storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research has shown that compounds with similar structures can have significant inhibitory properties at specific concentrations . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can provide insights into its biochemical role and potential therapeutic applications

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that influence its localization and accumulation. Understanding these interactions can help in designing targeted delivery systems for therapeutic applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and achieving desired therapeutic effects .

Preparation Methods

The synthesis of 2-methoxy-4-(1H-tetrazol-5-yl)phenol typically involves multi-step reactions. One common method includes the reaction of 2-methoxyphenol with sodium azide and a suitable catalyst under controlled conditions to form the tetrazole ring. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-methoxy-4-(1H-tetrazol-5-yl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-methoxy-4-(1H-tetrazol-5-yl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the methoxy group and tetrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-4-(2H-tetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7-4-5(2-3-6(7)13)8-9-11-12-10-8/h2-4,13H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAXBFZKBKYTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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